molecular formula C18H20F3N3O B12236157 2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-3-yl)methoxy]pyrimidine

2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-3-yl)methoxy]pyrimidine

Cat. No.: B12236157
M. Wt: 351.4 g/mol
InChI Key: ZCJSBHHLHKHWDM-UHFFFAOYSA-N
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Description

2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-3-yl)methoxy]pyrimidine typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted phenyl derivative This is followed by the formation of the piperidine ring and its subsequent attachment to the phenyl groupCommon reagents used in these reactions include trifluoromethyl iodide, piperidine, and pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts such as palladium or nickel may be used to facilitate certain steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-3-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include trifluoromethyl iodide, piperidine, pyrimidine derivatives, and various catalysts like palladium or nickel. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-3-yl)methoxy]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the piperidine and pyrimidine moieties interact with the active sites of target proteins. This can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl-substituted phenyl derivatives: These compounds share the trifluoromethyl group but differ in their other functional groups.

    Piperidine derivatives: Compounds with a piperidine ring but different substituents.

    Pyrimidine derivatives: Compounds with a pyrimidine ring but different substituents

Uniqueness

2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-3-yl)methoxy]pyrimidine is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a pyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C18H20F3N3O

Molecular Weight

351.4 g/mol

IUPAC Name

2-[[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methoxy]pyrimidine

InChI

InChI=1S/C18H20F3N3O/c19-18(20,21)16-6-4-14(5-7-16)11-24-10-1-3-15(12-24)13-25-17-22-8-2-9-23-17/h2,4-9,15H,1,3,10-13H2

InChI Key

ZCJSBHHLHKHWDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C(F)(F)F)COC3=NC=CC=N3

Origin of Product

United States

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